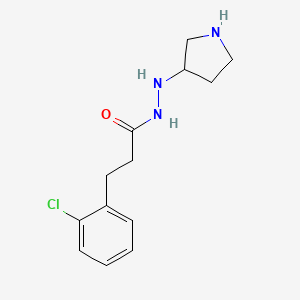

3-(2-chlorophenyl)-N'-(pyrrolidin-3-yl)propanehydrazide

Beschreibung

3-(2-Chlorophenyl)-N'-(pyrrolidin-3-yl)propanehydrazide is a synthetic hydrazide derivative characterized by a 2-chlorophenyl group attached to a propanehydrazide backbone and a pyrrolidin-3-yl substituent on the hydrazide nitrogen. This compound belongs to a broader class of hydrazides studied for their neuroprotective, enzyme inhibitory, and antioxidant properties. Its structural uniqueness lies in the combination of an aromatic chloro-substituent and a cyclic aliphatic amine (pyrrolidine), which may influence both physicochemical properties and biological activity.

Eigenschaften

Molekularformel |

C13H18ClN3O |

|---|---|

Molekulargewicht |

267.75 g/mol |

IUPAC-Name |

3-(2-chlorophenyl)-N'-pyrrolidin-3-ylpropanehydrazide |

InChI |

InChI=1S/C13H18ClN3O/c14-12-4-2-1-3-10(12)5-6-13(18)17-16-11-7-8-15-9-11/h1-4,11,15-16H,5-9H2,(H,17,18) |

InChI-Schlüssel |

LLZRBMXKPATUTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1NNC(=O)CCC2=CC=CC=C2Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide typically involves the following steps:

Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate. This can be achieved by reacting 2-chlorobenzaldehyde with pyrrolidine under acidic conditions to form 2-chlorophenylpyrrolidine.

Hydrazide Formation: The pyrrolidinyl intermediate is then reacted with hydrazine hydrate in the presence of a suitable catalyst to form the propanehydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(2-Chlorphenyl)-N’-(Pyrrolidin-3-yl)propanhydrazid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung entsprechender Carbonsäuren.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(2-Chlorphenyl)-N’-(Pyrrolidin-3-yl)propanhydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 3-(2-chlorophenyl)-N’-(pyrrolidin-3-yl)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s pyrrolidine substituent distinguishes it from aromatic hydrazones (e.g., benzylidene derivatives in ).

- Yields vary significantly: benzylidene derivatives (e.g., 87% for 3c ) are often synthesized more efficiently than aliphatic analogues (e.g., 43% for 3h ), possibly due to steric or electronic factors.

Physicochemical Properties

Table 2: Physicochemical and QSTR Analysis

Key Observations :

- The target compound’s 2-chlorophenyl group increases lipophilicity (LogP ~2.5), but the pyrrolidine moiety may counteract this, aligning with QSTR findings that lower LogP (<3) correlates with reduced neurotoxicity .

- Compounds with polar substituents (e.g., 6k and 6l ) exhibit smaller dipole moments (~3.2–3.5 Debye), enhancing blood-brain barrier permeability compared to nitro-substituted analogues (e.g., compound 17 , dipole ~5.0 Debye).

Key Observations :

- Hydroxybenzylidene derivatives (e.g., 6l ) show potent MAO-B inhibition (IC₅₀ 0.12 µM), likely due to hydrogen bonding with the enzyme’s active site. The target compound’s pyrrolidine group may offer similar interactions but requires empirical validation.

- Antioxidant activity is prominent in dihydroxybenzylidene derivatives (e.g., 3c ), suggesting that electron-donating groups enhance radical scavenging.

Structural-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Aromatic hydrazones (e.g., benzylidene ) often exhibit higher melting points and antioxidant activity, while aliphatic amines (e.g., pyrrolidine) may improve solubility and reduce toxicity .

- Hydrogen-Bonding Moieties : Hydroxy and methoxy groups (e.g., 6k, 6l ) improve MAO-B inhibition by facilitating enzyme interactions.

Biologische Aktivität

3-(2-chlorophenyl)-N'-(pyrrolidin-3-yl)propanehydrazide is a hydrazide derivative that has attracted attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the existing literature on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H16ClN3O and a molecular weight of 253.74 g/mol. Its structure includes a chlorophenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Antibacterial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit notable antibacterial properties. A study conducted by demonstrated that various hydrazide derivatives showed significant inhibition against a range of bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Hydrazide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. A study published in MDPI highlighted several derivatives that exhibited antifungal properties against common pathogens like Candida albicans and Aspergillus niger. The hydrazide's ability to inhibit fungal growth is attributed to its interaction with fungal cell membranes.

Table 2: Antifungal Activity of Selected Hydrazide Derivatives

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 40 µg/mL |

| A. niger | 50 µg/mL |

Anticancer Activity

The anticancer potential of hydrazide derivatives has also been explored. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptotic Effects on MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 cells, revealing:

- Cell Viability Reduction : Treatment with the compound resulted in a dose-dependent decrease in cell viability.

- Caspase Activation : Increased levels of activated caspases were observed, indicating the induction of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.